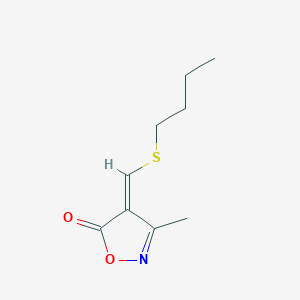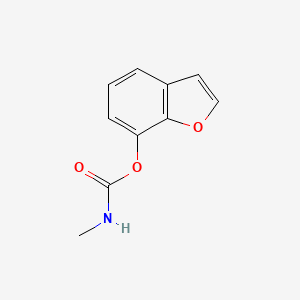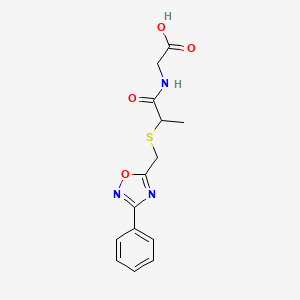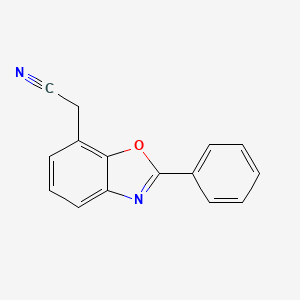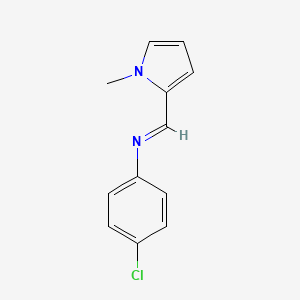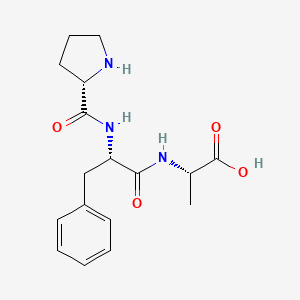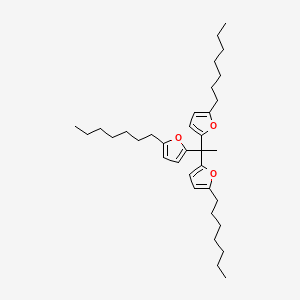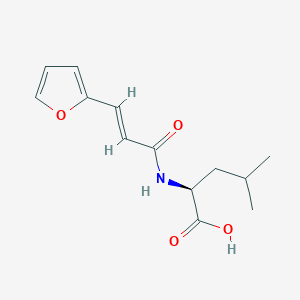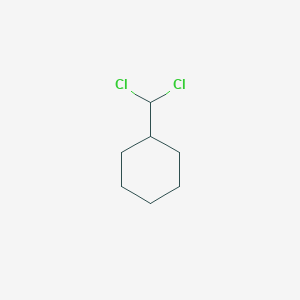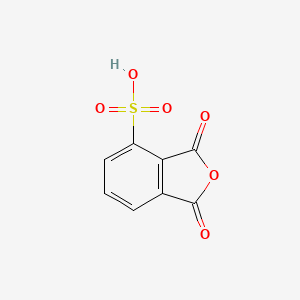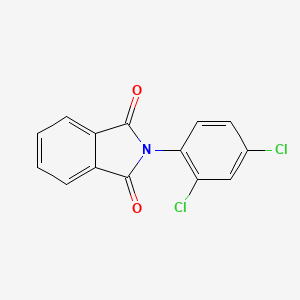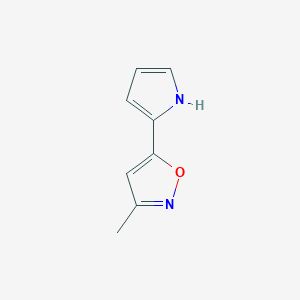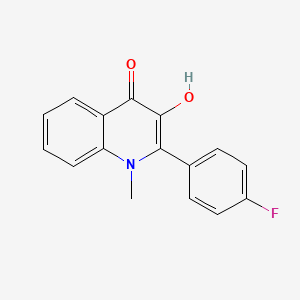
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methyl group attached to a quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the quinoline core. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
科学的研究の応用
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting microbial growth or modulating signaling pathways in cancer cells.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)indole: Shares the fluorophenyl group but has an indole core instead of a quinoline core.
4-Fluorophenylboronic acid: Contains the fluorophenyl group and is used in different chemical reactions.
Uniqueness
2-(4-Fluorophenyl)-3-hydroxy-1-methylquinolin-4(1H)-one is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
特性
CAS番号 |
877667-89-5 |
|---|---|
分子式 |
C16H12FNO2 |
分子量 |
269.27 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-3-hydroxy-1-methylquinolin-4-one |
InChI |
InChI=1S/C16H12FNO2/c1-18-13-5-3-2-4-12(13)15(19)16(20)14(18)10-6-8-11(17)9-7-10/h2-9,20H,1H3 |
InChIキー |
PWJKCNVXSMNYHZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


